molecular formula C20H25N3O4 B5596597 N-[(3S*,4R*)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide

Cat. No. B5596597
M. Wt: 371.4 g/mol
InChI Key: GAWWHEQTDLRJMP-FUHWJXTLSA-N
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Description

N-[(3S*,4R*)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide is a compound involved in various chemical studies, particularly in the design and synthesis of molecules with potential pharmacological applications. Its unique structure, incorporating elements like isoxazole and acetamide, makes it a candidate for biological activity studies.

Synthesis Analysis

The synthesis of related compounds involves linear synthesis processes, characterized by the utilization of specific reagents and controlled conditions to achieve the desired molecular structure. For instance, the synthesis of similar compounds involved the use of LCMS, IR, 1H, and 13C spectroscopies for characterization (Vinayak et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using various spectroscopic techniques. For instance, similar compounds have been characterized using NMR and LC-MS, revealing insights into their molecular architecture and functional groups (Sharma et al., 2018).

Chemical Reactions and Properties

Compounds with similar structures show diverse chemical behaviors, reacting with various primary and heterocyclic amines to yield different products. These reactions often involve Schiff bases and are used to construct nitrogen heterocyclic compounds (Farouk et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are determined using techniques like X-ray crystallography. For instance, the related compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been analyzed for its orthorhombic crystal system parameters (Sharma et al., 2018).

properties

IUPAC Name

N-[(3S,4R)-4-(4-methoxyphenyl)-1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-12(2)19-9-17(22-27-19)20(25)23-10-16(18(11-23)21-13(3)24)14-5-7-15(26-4)8-6-14/h5-9,12,16,18H,10-11H2,1-4H3,(H,21,24)/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWWHEQTDLRJMP-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NO1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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